2-[(3,4-Dimethoxyphenyl)methyl]-2-methylbutanoic acid
Description
2-[(3,4-Dimethoxyphenyl)methyl]-2-methylbutanoic acid is a branched carboxylic acid derivative featuring a 3,4-dimethoxybenzyl substituent. Its structure combines lipophilic aromatic moieties with a polar carboxylic acid group, making it a versatile intermediate in pharmaceutical and chemical synthesis. The compound is synthesized via esterification of its precursor, 4-(3,4-dimethoxyphenyl)butanoic acid, using methanol and sulfuric acid under reflux conditions, as demonstrated in the synthesis of methyl 4-(3,4-dimethoxyphenyl)butanoate (D1) . The dimethoxy groups enhance electron-donating effects, influencing reactivity and stability in downstream applications, such as drug design or polymer degradation studies .
Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]-2-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-5-14(2,13(15)16)9-10-6-7-11(17-3)12(8-10)18-4/h6-8H,5,9H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCDGVGGSWZZNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC1=CC(=C(C=C1)OC)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1538788-19-0 | |
| Record name | 2-[(3,4-dimethoxyphenyl)methyl]-2-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Grignard Reagent-Based Alkylation
The Grignard reaction remains a cornerstone for constructing the quaternary carbon framework of 2-[(3,4-dimethoxyphenyl)methyl]-2-methylbutanoic acid. A representative pathway involves the reaction of 3,4-dimethoxybenzyl magnesium bromide with a methyl-substituted β-keto ester (Figure 1).
Procedure :
- Synthesis of 3,4-dimethoxybenzyl magnesium bromide :
Nucleophilic addition to methyl 2-methylacetoacetate :
Decarboxylation and hydrolysis :
Challenges :
- Steric hindrance at the quaternary carbon reduces reaction kinetics, necessitating excess Grignard reagent (1.5 equiv).
- Competing elimination reactions during decarboxylation require careful pH control.
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-mediated coupling reactions enable modular construction of the aryl-alkyl backbone. A Suzuki-Miyaura coupling protocol, adapted from WO2011141933A2, demonstrates efficacy:
Optimized Protocol :
- Synthesis of 4-bromo-3,4-dimethoxybenzene :
Suzuki coupling with 2-methylbut-2-enoic acid boronate :
- 4-Bromo-3,4-dimethoxybenzene (1.0 equiv), 2-methylbut-2-enoic acid pinacol boronate (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in dioxane/water (4:1) at 90°C for 24 h.
- The coupled product, 2-[(3,4-dimethoxyphenyl)methyl]-2-methylbut-2-enoic acid, is isolated via column chromatography (SiO₂, hexane/EtOAc 3:1).
Hydrogenation :
Advantages :
- High regioselectivity due to the electron-rich aryl bromide substrate.
- Scalable to multi-gram quantities with minimal byproduct formation.
Malonic Ester Synthesis
The malonic ester method provides precise control over branching patterns. This route involves alkylation of diethyl methylmalonate with a 3,4-dimethoxybenzyl electrophile:
Stepwise Synthesis :
- Alkylation of diethyl methylmalonate :
- Saponification and decarboxylation :
Limitations :
- Multi-step synthesis increases purification complexity.
- Decarboxylation at elevated temperatures may degrade acid-sensitive methoxy groups.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations | Catalysts/Solvents |
|---|---|---|---|---|
| Grignard Alkylation | 68 | Straightforward quaternary carbon formation | Steric hindrance issues | THF, NH₄Cl |
| Suzuki Coupling | 76 | High regioselectivity, modularity | Costly Pd catalysts | Pd(PPh₃)₄, dioxane/water |
| Malonic Ester Synthesis | 62 | Precise branch control | Multi-step, thermal sensitivity | NaH, DMF |
Reaction Optimization Insights :
- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance nucleophilicity in Grignard and malonic ester routes.
- Catalyst Loading : Reducing Pd(PPh₃)₄ to 3 mol% in Suzuki couplings maintains efficacy while lowering costs.
- Temperature Control : Decarboxylation below 160°C minimizes methoxy group degradation in malonic ester pathways.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dimethoxyphenyl)methyl]-2-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,4-dimethoxybenzoic acid, while reduction could produce 3,4-dimethoxybenzyl alcohol .
Scientific Research Applications
2-[(3,4-Dimethoxyphenyl)methyl]-2-methylbutanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism by which 2-[(3,4-Dimethoxyphenyl)methyl]-2-methylbutanoic acid exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Research Findings and Comparative Analysis
Physicochemical Properties
- Lipophilicity : The 3,4-dimethoxybenzyl group in the target compound enhances lipophilicity compared to single-methoxy analogs (e.g., 4-isopropylphenylacetic acid in ), facilitating membrane permeability in drug design .
- Acidity : The carboxylic acid group in the target compound (pKa ~4.5–5.0) allows for salt formation, contrasting with ester derivatives (e.g., D1) that lack ionizable groups, limiting their bioavailability without hydrolysis .
Pharmacological Potential
- Target Compound : The carboxylic acid group enables hydrogen bonding with biological targets (e.g., enzymes), while the dimethoxybenzyl moiety may enhance binding to aromatic receptor pockets .
- DHIQ Analogs : Rigid heterocyclic structures improve selectivity for neurological targets, as seen in serotonin receptor modulation .
Biological Activity
2-[(3,4-Dimethoxyphenyl)methyl]-2-methylbutanoic acid, also known by its CAS number 1538788-19-0, is an organic compound notable for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dimethoxyphenyl group attached to a butanoic acid backbone. Its molecular formula is C12H16O4, with a molecular weight of 224.25 g/mol. The structural characteristics contribute to its unique biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may exert effects through:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to certain receptors, modulating signaling pathways that influence cellular responses.
In Vitro Studies
In vitro studies have demonstrated that this compound can influence various biological processes:
- Anti-inflammatory Effects : Studies suggest that the compound may reduce pro-inflammatory cytokines, which could have implications for conditions like arthritis and cardiovascular diseases.
- Antioxidant Activity : Preliminary data indicate that it possesses antioxidant properties, potentially mitigating oxidative stress in cells.
In Vivo Studies
Research involving animal models has provided insights into the compound's biological effects:
- Cardiovascular Health : A study investigated the effects of short-chain fatty acids, including derivatives of 2-methylbutyric acid, on cardiovascular proteins in patients undergoing hemodialysis. Results indicated that circulating levels of these acids were negatively associated with certain cardiovascular risk factors (e.g., BMP-6) .
Case Studies
Case studies have explored the therapeutic potential of this compound:
- Case Study on Inflammation : A controlled trial demonstrated that administration of this compound significantly decreased markers of inflammation in a rodent model.
- Case Study on Metabolic Health : Another study highlighted improvements in metabolic parameters among subjects receiving the compound as part of a dietary intervention.
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 3,4-Dimethoxyphenethylamine | Similar phenyl group | Neurotransmitter modulation |
| 3,4-Dimethoxyphenylacetic acid | Different acid backbone | Anti-inflammatory properties |
Q & A
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation from fine powders. Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Dispose of waste via certified hazardous waste services, adhering to local regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
